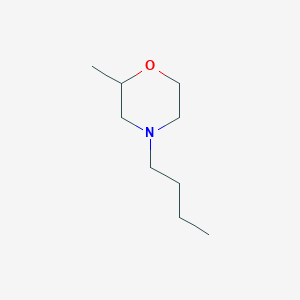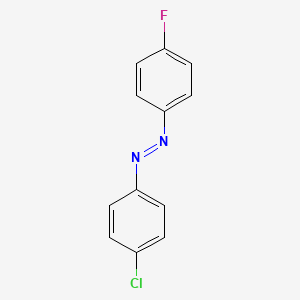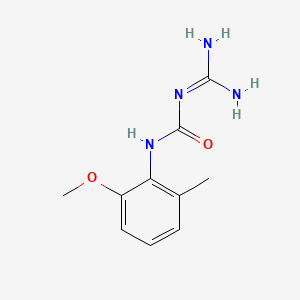
Urea, N-(aminoiminomethyl)-N'-(2-methoxy-6-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)-, the synthetic route might involve the reaction of an appropriate isocyanate with an amine containing the 2-methoxy-6-methylphenyl group. The reaction conditions usually include a solvent such as dichloromethane or toluene, and the reaction is often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale reactions in batch or continuous flow reactors. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Urea derivatives can undergo various types of chemical reactions, including:
Oxidation: Urea derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted urea derivatives.
科学研究应用
Urea derivatives, including Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)-, have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or activators.
Medicine: Investigated for their therapeutic potential in treating diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of urea derivatives often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism for Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)- would depend on its specific structure and the context in which it is used.
相似化合物的比较
Similar Compounds
- Urea, N-(aminoiminomethyl)-N’-(phenyl)-
- Urea, N-(aminoiminomethyl)-N’-(2-methoxyphenyl)-
- Urea, N-(aminoiminomethyl)-N’-(2-methylphenyl)-
Uniqueness
Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)- is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other urea derivatives.
属性
CAS 编号 |
55832-03-6 |
|---|---|
分子式 |
C10H14N4O2 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
1-(diaminomethylidene)-3-(2-methoxy-6-methylphenyl)urea |
InChI |
InChI=1S/C10H14N4O2/c1-6-4-3-5-7(16-2)8(6)13-10(15)14-9(11)12/h3-5H,1-2H3,(H5,11,12,13,14,15) |
InChI 键 |
GXWCQIVOFKTXEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


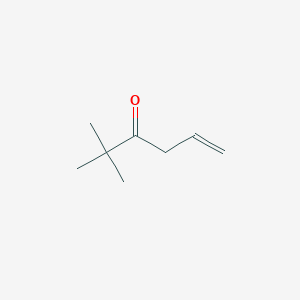
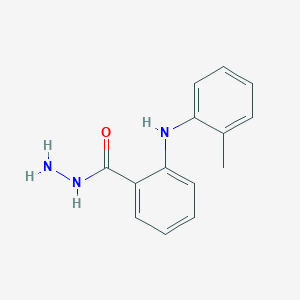
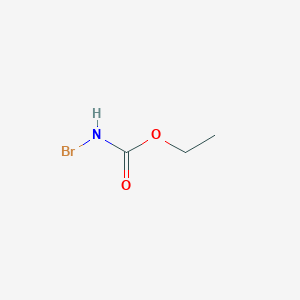

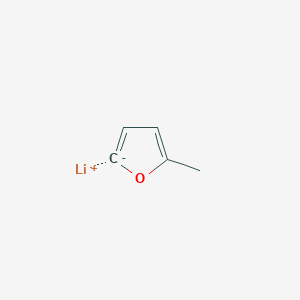
![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)
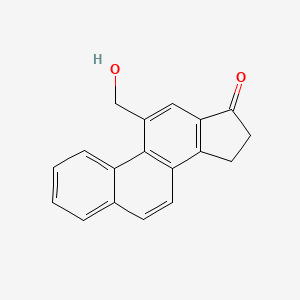
![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)
![N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14639203.png)
